Ant-cgmp sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ant-cgmp sodium salt, also known as guanosine 3’,5’-cyclic monophosphate sodium salt, is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger in various biological processes, playing a crucial role in intracellular signaling pathways. This compound is involved in regulating physiological processes such as vascular smooth muscle relaxation, platelet aggregation, and phototransduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ant-cgmp sodium salt typically involves the cyclization of guanosine monophosphate (GMP) to form the cyclic structure. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis involves the use of guanylate cyclase, which catalyzes the conversion of GMP to cyclic GMP. Chemical synthesis, on the other hand, involves the use of reagents such as carbodiimides to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms that overexpress guanylate cyclase. The fermentation broth is then subjected to purification steps, including chromatography and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ant-cgmp sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form guanosine 3’,5’-cyclic monophosphate-8-oxide.

Reduction: Reduction reactions can convert it back to guanosine monophosphate.

Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Guanosine 3’,5’-cyclic monophosphate-8-oxide.

Reduction: Guanosine monophosphate.

Substitution: Various substituted cyclic nucleotides depending on the reagent used.

Scientific Research Applications

Ant-cgmp sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study cyclic nucleotide signaling pathways.

Biology: It plays a role in understanding cellular signaling mechanisms, particularly in vascular smooth muscle cells and photoreceptor cells.

Medicine: It is used in research related to cardiovascular diseases, erectile dysfunction, and retinal diseases.

Industry: It is utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

Ant-cgmp sodium salt exerts its effects by activating cyclic GMP-dependent protein kinases, cyclic nucleotide-gated ion channels, and phosphodiesterases. These molecular targets lead to various physiological responses, such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of phototransduction pathways. The compound’s mechanism of action involves binding to these proteins and altering their activity, thereby regulating intracellular calcium levels and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Cyclic adenosine monophosphate (cAMP): Another cyclic nucleotide that acts as a second messenger in various signaling pathways.

8-Bromo-cyclic GMP: A membrane-permeable analogue of cyclic GMP used in research to study its effects on cellular processes.

Uniqueness

Ant-cgmp sodium salt is unique due to its specific role in cyclic GMP signaling pathways. Unlike cyclic adenosine monophosphate, which primarily activates protein kinase A, this compound activates protein kinase G and other cyclic GMP-specific targets. This specificity makes it a valuable tool for studying cyclic GMP-mediated processes.

Biological Activity

Ant-cGMP sodium salt, or 2',3'-cGAMP sodium salt, is an important compound in the field of cellular signaling, particularly as an agonist for the stimulator of interferon genes (STING) pathway. This article explores its biological activity, mechanisms of action, and implications in various biological contexts.

Overview of this compound

Chemical Properties:

- Chemical Name: 2',3'-Cyclic guanosine monophosphate-adenosine monophosphate sodium salt

- Molecular Formula: C₁₀H₁₁N₅O₇P · Na

- Molecular Weight: 367.2 g/mol

- Purity: ≥98% HPLC

- Storage Temperature: -20°C

This compound is a cyclic dinucleotide that plays a crucial role in modulating immune responses and has been identified as a high-affinity STING agonist with dissociation constants (Kd) of 3.79 nM for human STING and 120 nM for rat STING .

This compound activates the STING pathway, which is pivotal in the innate immune response against pathogens and cancer cells. Upon binding to STING, it triggers a cascade of intracellular signaling events leading to the production of type I interferons and other pro-inflammatory cytokines. This activation is crucial for:

- Antiviral Defense: Enhancing the immune response against viral infections.

- Antitumor Activity: Promoting anti-tumor immunity by activating dendritic cells and T cells.

Biological Activities

- Immune Modulation:

- Vascular Effects:

- Cellular Proliferation and Apoptosis:

Case Study 1: Cancer Immunotherapy

In a murine model of melanoma, administration of this compound resulted in significant tumor regression. The mechanism was attributed to enhanced infiltration of cytotoxic T lymphocytes into the tumor microenvironment, demonstrating its potential as an adjuvant in cancer immunotherapy.

Case Study 2: Viral Infections

Research on viral infections has shown that treatment with this compound leads to increased expression of interferon-stimulated genes (ISGs), providing a robust antiviral state in infected cells. This suggests its potential use in therapeutic strategies against viral pathogens.

Comparative Biological Activity Table

| Activity Type | This compound | Other cGMP Analogues |

|---|---|---|

| Immune Activation | High | Moderate |

| Vascular Relaxation | Moderate | High |

| Cytotoxic T Cell Activation | High | Variable |

| Antiviral Response | Strong | Weak |

Properties

Molecular Formula |

C17H16N6NaO8P |

|---|---|

Molecular Weight |

486.3 g/mol |

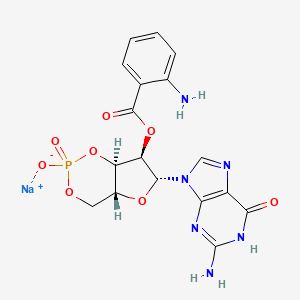

IUPAC Name |

sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate |

InChI |

InChI=1S/C17H17N6O8P.Na/c18-8-4-2-1-3-7(8)16(25)30-12-11-9(5-28-32(26,27)31-11)29-15(12)23-6-20-10-13(23)21-17(19)22-14(10)24;/h1-4,6,9,11-12,15H,5,18H2,(H,26,27)(H3,19,21,22,24);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 |

InChI Key |

NQNLXOGOWNGBIO-DNBRLMRSSA-M |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.